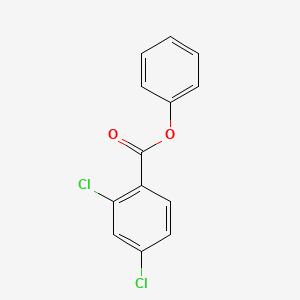

Phenyl 2,4-dichlorobenzoate

CAS No.:

Cat. No.: VC14108822

Molecular Formula: C13H8Cl2O2

Molecular Weight: 267.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8Cl2O2 |

|---|---|

| Molecular Weight | 267.10 g/mol |

| IUPAC Name | phenyl 2,4-dichlorobenzoate |

| Standard InChI | InChI=1S/C13H8Cl2O2/c14-9-6-7-11(12(15)8-9)13(16)17-10-4-2-1-3-5-10/h1-8H |

| Standard InChI Key | LQZCPOCESPYXDV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

Phenyl 2,4-dichlorobenzoate consists of a benzoate ester backbone substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring. The phenyl group attached to the ester oxygen adds steric bulk and influences reactivity.

Key Properties

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via esterification of 2,4-dichlorobenzoic acid with phenol under acidic or coupling conditions:

Example Reaction

2,4-Dichlorobenzoic acid + Phenol → Phenyl 2,4-dichlorobenzoate + H₂O

Conditions: Thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) as coupling agents .

Key Reactions

-

Hydrolysis: Reacts with aqueous bases to yield 2,4-dichlorobenzoic acid and phenol .

-

Nucleophilic Substitution: Chlorine atoms may undergo substitution with amines or alkoxides under harsh conditions .

-

Reduction: Catalytic hydrogenation could reduce the ester to benzyl alcohol derivatives .

Physicochemical Characterization

Spectroscopic Data

Applications and Biological Activity

Pharmaceutical Intermediates

-

FXR Antagonists: Analogous to 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate, phenyl 2,4-dichlorobenzoate may serve as a scaffold for nuclear receptor modulators .

-

Antimicrobial Agents: Chlorinated benzoates exhibit activity against bacteria and fungi, though specific data for this compound are lacking .

Industrial Uses

-

Polymer Synthesis: As a precursor for thermally stable polymers (e.g., polyarylates) due to its rigid aromatic structure .

-

Coordination Chemistry: Potential ligand for metal-organic frameworks (MOFs) via oxygen lone pairs .

| Precaution | Recommendation |

|---|---|

| Personal Protective Gear | Gloves, goggles, and fume hood use |

| Storage | Cool, dry place away from oxidizers |

| Disposal | Incineration or regulated chemical waste |

Comparative Analysis with Structural Analogs

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume